molecular formula C7H8N2O B046350 N-Methyl-N-(2-pyridyl)formamide CAS No. 67242-59-5

N-Methyl-N-(2-pyridyl)formamide

Cat. No. B046350
CAS RN: 67242-59-5
M. Wt: 136.15 g/mol
InChI Key: DIRVEOCOAHGVJV-UHFFFAOYSA-N
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Description

“N-Methyl-N-(2-pyridyl)formamide” is a chemical compound prevalent in bioactive molecules and synthetic building blocks. Despite its significance, there were initially no practical methods developed for its direct synthesis from unfunctionalized pyridines until recent advancements.

Synthesis Analysis

A general, safe, concise, acid-free, and highly selective method for the C2-carbamoylation of pyridines with unprotected formamide and N-methyl formamide has been developed. This method involves the cleavage of two C–H bonds facilitated by acid-free silver catalysis, providing an efficient pathway to synthesize primary pyridylcarboxamides directly from unfunctionalized pyridines (Han et al., 2016).

Molecular Structure Analysis

The solid-state structure of related N,N'-di(2-pyridyl)formamidines showcases a four-hydrogen-bonded dimer. In solution, two isomers are observed, with one being selected and amplified either by crystallization or proton addition. This indicates the presence of an uncommon Z formamidine isomer alongside the E-isomer, underlining the compound’s complex conformational behavior (Xing et al., 2009).

Chemical Reactions and Properties

The reactions of pyridine N-oxides with formamide have been explored, demonstrating the successful introduction of the carbamoyl group at the pyridine ring carbon adjacent to the nitrogen atom. This reaction underscores the compound's reactivity and its utility in synthesizing carboxamides (Koyama et al., 1977).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of “N-Methyl-N-(2-pyridyl)formamide” are scarce, related research indicates the significance of molecular structure in defining the physical properties of formamidines and formamides. For instance, the study of the molecular structure of N-methylformamide by gas electron diffraction reveals detailed bond distances and angles, highlighting the importance of structural analysis in understanding the physical characteristics of similar compounds (Kitano & Kuchitsu, 1973).

Scientific Research Applications

  • Synthesis and Herbicidal Activities of Derivatives : A study by Li Yuan-xiang (2011) in "Modern Agrochemicals" discusses the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives. These derivatives demonstrated no herbicidal activities at 150 g/hm^2 but may serve as a platform for synthesizing new compounds (Li Yuan-xiang, 2011).

  • Inhibitor of Nitric Oxide Synthase : Reisinger and Wentrup (2005) in "Arkivoc" identified N-(3,5-dichloro-2-pyridyl) formamide as a stable, non-toxic, and reversible inhibitor of nitric oxide synthase (Reisinger & Wentrup, 2005).

  • Potential Antitumor Agents : Threadgill and Gate (1983) in the "Journal of Labelled Compounds and Radiopharmaceuticals" showed that N-methylformamide and N, N-dimethylformamide, when labeled with ^14C and deuterium, exhibit potential as effective antitumor agents (Threadgill & Gate, 1983).

  • Catalysis in N-formylation of Amines : Ishida and Haruta (2009) in "ChemSusChem" reported that gold nanoparticles supported on NiO catalyze the one-pot N-formylation of amines with methanol and molecular oxygen, yielding formamide with a selectivity of 90% (Ishida & Haruta, 2009).

  • Preparation of Isocyanides from N-Substituted Formamides : Kobayashi et al. (2011) in "Synthesis" developed a novel method for preparing various alkyl and aryl isocyanides from N-substituted formamides with chlorophosphate compounds and tertiary amines in high yields (Kobayashi et al., 2011).

  • Microwave Irradiation Applications : Gómez-García et al. (2014) demonstrated that microwave irradiation of N,N-dimethyl-N′-(2-pyridyl)formamidines with methyl vinyl ketone yields N-formyl-N-(3-oxobutyl)-2-pyridylamine without decomposition (Gómez-García et al., 2014).

Safety And Hazards

N-Methyl-N-(2-pyridyl)formamide is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is moisture sensitive and should be kept under argon or nitrogen . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

N-methyl-N-pyridin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVEOCOAHGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986426
Record name N-Methyl-N-pyridin-2-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-pyridyl)formamide

CAS RN

67242-59-5
Record name N-Methyl-N-2-pyridinylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67242-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(pyridine-2-yl)formamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pyridin-2-ylformamide
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Record name N-methyl-N-(pyridine-2-yl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DL Comins, SP Joseph - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 67242‐59‐5 ] C 7 H 8 N 2 O (MW 136.17) InChI = 1S/C7H8N2O/c1‐9(6‐10)7‐4‐2‐3‐5‐8‐7/h2‐6H,1H3 InChIKey = DIRVEOCOAHGVJV‐UHFFFAOYSA‐N (formylating reagent for …
Number of citations: 1 onlinelibrary.wiley.com
F Yang, Y Saiki, K Nakaoka… - Advanced Synthesis & …, 2023 - Wiley Online Library
The solvent-freeN-formylation of 2-(methylamino) pyridine with CO 2 and phenylsilane was catalyzed by Cu (OAc) 2 alone to giveN-methyl-N-(2-pyridyl) formamide called Comins–…
Number of citations: 5 onlinelibrary.wiley.com
DL Comins - Molecules, 2022 - mdpi.com
A short and economical synthesis of various 2-methylaminopyidine amides (MAPA) from 2-bromopyridine has been developed using the catalytic Goldberg reaction. The effective …
Number of citations: 2 www.mdpi.com
C Du, Y Chen - Chinese Journal of Chemistry, 2020 - Wiley Online Library
of main observation and conclusion Transformation of CO 2 into valuable organic compounds catalysed by cheap and biocompatible metal catalysts is one of important topics of current …
Number of citations: 10 onlinelibrary.wiley.com
K Motokura - 2023 - Springer
One-pot synthesis, including the hydrosilylation of alkenes, alkynes, carbonyl compounds, CO 2 , and other molecules, enables the facile synthesis of final products with high efficiency. …
Number of citations: 0 link.springer.com
PB Koswatta, R Sivappa, HVR Dias, CJ Lovely - Synthesis, 2009 - thieme-connect.com
A biomimetically guided total synthesis of the Leucetta-derived aminoimidazole alkaloid, calcaridine A, is described. The synthesis relies on position selective metalations of a 4, 5-…
Number of citations: 19 www.thieme-connect.com
P Su, J Ni, Z Ke - Chinese Journal of Organic Chemistry - sioc-journal.cn
Hydrosilylation of carbon dioxide (CO 2) one of the most significant sustainable approaches for utilizing CO 2 as a C1 feedstock. This approach enables the conversion of CO 2 to value-…
Number of citations: 2 sioc-journal.cn
MR Bhandari, AK Herath, S Rasapalli… - The Journal of …, 2020 - ACS Publications
The nagelamides are a small subset of the oroidin family of marine sponge-derived alkaloids and are, for the most part, dimeric in nature. As part of our efforts to develop synthetic …
Number of citations: 8 pubs.acs.org
RM Coates, SE Denmark - 1999 - books.google.com
Handbook of Reagents for Organic Synthesis Reagents, Auxiliaries and Catalysts for CC Bond Formation Robert M. Coates and Scott E. Denmark The University of Illinois, Urbana, …
Number of citations: 27 books.google.com
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org

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